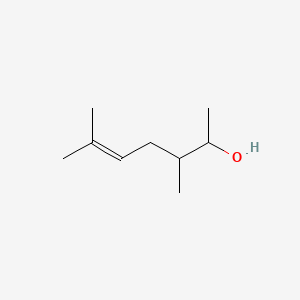

3,6-Dimethylhept-5-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

63024-79-3 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3,6-dimethylhept-5-en-2-ol |

InChI |

InChI=1S/C9H18O/c1-7(2)5-6-8(3)9(4)10/h5,8-10H,6H2,1-4H3 |

InChI Key |

AWYGYJMZAKVOQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C(C)C)C(C)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of 3,6 Dimethylhept 5 En 2 Ol

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 3,6-dimethylhept-5-en-2-ol is assigned according to the rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the specific structural features of the molecule:

Hept- : This root indicates that the longest continuous carbon chain in the molecule contains seven carbon atoms.

-5-en- : This infix specifies the presence of a carbon-carbon double bond, with the number '5' indicating that the double bond originates at the fifth carbon atom of the parent chain.

-2-ol : This suffix denotes the principal functional group, which is an alcohol (-OH group), located on the second carbon atom. The alcohol group is given the lowest possible number (locant) in the chain.

3,6-Dimethyl- : This prefix indicates that there are two methyl (-CH3) groups attached to the parent chain as substituents. The numbers '3' and '6' specify that these methyl groups are located on the third and sixth carbons of the heptane (B126788) chain, respectively.

Following these rules, the structure is determined as CH₃-CH(OH)-CH(CH₃)-CH₂-CH=C(CH₃)-CH₃. The numbering of the carbon chain begins at the end closest to the highest priority functional group, the hydroxyl (-OH) group.

| IUPAC Name Component | Structural Implication |

| -ol | Principal Functional Group: Alcohol (-OH) |

| Hept- | Parent Chain Length: 7 Carbons |

| -en- | Unsaturation: C=C Double Bond |

| 2- | Position of the Alcohol Group |

| 5- | Position of the Double Bond |

| 3,6- | Positions of the Methyl Substituents |

| Di- | Number of Methyl Substituents: Two |

Analysis of Chiral Centers and Enantiomeric Forms (C2 and C3)

Chirality is a key feature of this compound. A chiral center, or stereocenter, is a carbon atom that is attached to four different substituent groups. This arrangement results in non-superimposable mirror images, known as enantiomers. The structure of this compound contains two such chiral centers:

Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and the rest of the carbon chain (-CH(CH₃)CH₂CH=C(CH₃)₂). As these four groups are distinct, C2 is a chiral center.

Carbon-3 (C3): This carbon is bonded to a methyl group (-CH₃), a hydrogen atom (-H), the C2 portion of the chain (-CH(OH)CH₃), and the C4 portion of the chain (-CH₂CH=C(CH₃)₂). These four groups are also unique, making C3 a chiral center.

The presence of two chiral centers means that the molecule can exist in 2² = 4 possible stereoisomeric forms. These stereoisomers exist as two pairs of enantiomers. The specific three-dimensional configuration at each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.

The four possible stereoisomers are:

(2R, 3R)-3,6-dimethylhept-5-en-2-ol

(2S, 3S)-3,6-dimethylhept-5-en-2-ol

(2R, 3S)-3,6-dimethylhept-5-en-2-ol

(2S, 3R)-3,6-dimethylhept-5-en-2-ol

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other. Likewise, the (2R, 3S) and (2S, 3R) isomers form another pair of enantiomers.

Geometric Isomerism of the Alkene Moiety (C5-C6 Double Bond, E/Z Configurations)

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism that can occur in molecules containing a double bond. This type of isomerism arises from the restricted rotation around the double bond and requires that each carbon atom of the double bond be attached to two different groups.

Let's analyze the double bond in this compound, which is located between Carbon-5 (C5) and Carbon-6 (C6):

Substituents on C5: This carbon is bonded to a hydrogen atom (-H) and the C4-C3-C2-C1 alkyl group (-CH₂-CH(CH₃)-CH(OH)-CH₃). These two groups are different.

Substituents on C6: This carbon is bonded to two substituent groups: the terminal methyl group of the parent chain (C7) and the methyl group designated by the "6-methyl" part of the name.

Crucially, the two groups attached to C6 are identical (both are methyl groups). For geometric isomerism to exist, each carbon of the double bond must have two different substituents. Since C6 is bonded to two identical methyl groups, there is no possibility for E/Z or cis-trans isomerism in the this compound molecule. The structure is fixed in a single geometric form.

The assignment of E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) configurations is therefore not applicable to this specific compound. This designation relies on the Cahn-Ingold-Prelog (CIP) priority rules to rank the substituents on each carbon of the double bond; if the two higher-priority groups are on the same side, the configuration is Z, and if they are on opposite sides, it is E. pressbooks.publibretexts.org

Diastereomeric Relationships within the Compound Class

With two distinct chiral centers, the stereoisomers of this compound exhibit both enantiomeric and diastereomeric relationships.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. As previously noted, (2R, 3R) is the enantiomer of (2S, 3S), and (2R, 3S) is the enantiomer of (2S, 3R).

Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs when a molecule has two or more stereocenters and differs in the configuration at some, but not all, of these centers.

For this compound, any stereoisomer from the (2R, 3R)/(2S, 3S) enantiomeric pair is a diastereomer of any stereoisomer from the (2R, 3S)/(2S, 3R) pair. For example, the relationship between the (2R, 3R) isomer and the (2R, 3S) isomer is diastereomeric because they have the same configuration at C2 (R) but the opposite configuration at C3.

These relationships can be summarized in the following table:

| Stereoisomer | Relationship to (2R, 3R) | Relationship to (2S, 3S) | Relationship to (2R, 3S) | Relationship to (2S, 3R) |

| (2R, 3R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (2S, 3S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (2R, 3S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (2S, 3R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

Synthetic Methodologies for 3,6 Dimethylhept 5 En 2 Ol and Analogues

Strategies for Carbon Skeleton Construction

The assembly of the characteristic branched heptene (B3026448) framework of 3,6-dimethylhept-5-en-2-ol relies on key carbon-carbon bond-forming reactions.

Organometallic reagents are fundamental tools for the synthesis of alcohols. The reaction of a Grignard reagent with a ketone is a classic and effective method. For instance, the synthesis of 2,6-dimethylhept-5-en-2-ol (B1593917) can be accomplished by reacting 6-methylhept-5-en-2-one with methylmagnesium iodide. thieme-connect.de This reaction, a variation of the Barbier reaction, involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone, followed by an aqueous workup to yield the tertiary alcohol. thieme-connect.de

Organolithium reagents also play a crucial role in the synthesis of similar structures. For example, in the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol, an important intermediate for various compounds, t-butylacetylene is treated with an organolithium compound like butyllithium (B86547) to form a lithium acetylide. google.comgoogle.com This acetylide then acts as a nucleophile, attacking an aldehyde such as acrolein to form the desired alcohol. google.comgoogle.com The use of organolithium reagents can be highly regioselective, favoring 1,2-addition to α,β-unsaturated compounds, especially in the presence of lithium bromide. researchgate.net

Table 1: Examples of Organometallic Reagents in the Synthesis of this compound Analogues

| Precursor 1 | Precursor 2 | Reagent | Product |

| 6-Methylhept-5-en-2-one | Iodomethane | Magnesium | 2,6-Dimethylhept-5-en-2-ol thieme-connect.de |

| t-Butylacetylene | Acrolein | Butyllithium | 6,6-Dimethylhept-1-en-4-yn-3-ol google.com |

Aldol (B89426) and related condensation reactions provide a powerful means to construct the carbon backbone of this compound and its analogues. These reactions involve the coupling of an enolate with a carbonyl compound. For example, the synthesis of α,β-unsaturated ketones, which can be precursors to the target alcohol, often utilizes an aldol condensation. nih.gov The reaction of isovaleraldehyde (B47997) with butanone in the presence of a base like potassium hydroxide (B78521) can yield an α,β-unsaturated ketone after dehydration. nih.gov

The Claisen-Schmidt condensation, a variation of the aldol condensation, is particularly useful when reacting a ketone enolate with a non-enolizable aldehyde. masterorganicchemistry.com These condensation strategies are versatile, allowing for the formation of various carbon skeletons that can be further elaborated to the desired alcohol. In some cases, solid-supported reagents like KF-alumina can be used to catalyze the condensation. nih.gov

Table 2: Aldol Condensation for the Synthesis of Precursors to Analogues

| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Catalyst | Product |

| Isovaleraldehyde | Butanone | Potassium Hydroxide | (E)-6-Methyl-3-hepten-2-one nih.gov |

| 2',4'-Dihydroxyacetophenone derivative | - | KF-Alumina | Chalcone derivative nih.gov |

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable for the formation of carbon-carbon double bonds with high stereocontrol. masterorganicchemistry.comwikipedia.orglibretexts.org These reactions are crucial for constructing the unsaturated backbone of this compound and its analogues. The Wittig reaction employs a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. masterorganicchemistry.comlibretexts.org For instance, the reaction of (methallylidene)triphenylphosphorane with an appropriate aldehyde can generate a diene system that is a key feature in some analogues. researchgate.net

The HWE reaction, which uses a phosphonate (B1237965) carbanion, often provides better stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgconicet.gov.ar This method is widely used in the synthesis of natural products. conicet.gov.arresearchgate.net For example, an HWE reaction can be used to couple an aldehyde with a phosphonate to create an α,β-unsaturated ester, which can then be further modified. nih.gov The choice between the Wittig and HWE reaction often depends on the desired stereochemistry of the double bond and the nature of the substrates.

Table 3: Olefination Strategies in the Synthesis of Analogues

| Carbonyl Compound | Ylide/Phosphonate | Reaction Type | Product Feature |

| erythro-4-Acetoxy-2,3-dimethylbutanal | (Methallylidene)triphenylphosphorane | Wittig | Diene system researchgate.net |

| Aldehyde intermediate | Triethylphosphonoacetate | HWE | α,β-Unsaturated ester nih.gov |

Stereoselective Synthesis Approaches

Achieving the desired stereochemistry at the C-2 hydroxyl group is a critical aspect of synthesizing this compound.

The asymmetric reduction of the corresponding ketone, 3,6-dimethylhept-5-en-2-one, is a direct and efficient method for establishing the chiral center. This can be achieved using chiral reducing agents or biocatalysts. Chiral iridium complexes, for example, have been used in the asymmetric reductive amination of aliphatic ketones, a related transformation that highlights the potential for asymmetric reduction. mdpi.com

Biocatalysis, employing enzymes such as alcohol dehydrogenases, offers a "green" and highly stereoselective alternative for the reduction of ketones. lookchem.com These enzymes can exhibit high stereo- and cofactor-preference, allowing for the synthesis of specific enantiomers of the alcohol.

Chiral auxiliaries are powerful tools for controlling stereochemistry during synthesis. wikipedia.org The Evans chiral auxiliary method, utilizing oxazolidinones, is a well-established strategy for stereoselective alkylations and aldol reactions. wikipedia.orgresearchgate.netscielo.org.mx In the synthesis of an analogue, (R)-2,6-dimethylhept-5-en-1-ol, the chiral tertiary carbon center was constructed for the first time using the Evans chiral auxiliary method. nyxxb.cn This approach involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net

For example, an Evans anti-aldol reaction can be used to create a specific stereoisomer, which after cleavage of the auxiliary with a reagent like lithium borohydride (B1222165), yields a diol with defined stereochemistry. nih.gov

Table 4: Chiral Auxiliaries in Stereoselective Synthesis

| Substrate | Chiral Auxiliary | Reaction Type | Key Outcome |

| Propionyl-functionalized substrate | Evans Oxazolidinone | Anti-aldol reaction | Diastereoselective formation of a syn-diol precursor nih.gov |

| Glutarate derivative | Evans Oxazolidinone | Asymmetric alkylation | Construction of a chiral tertiary carbon center nyxxb.cn |

Enantioselective Catalysis (e.g., Biocatalysis, Organocatalysis)

The asymmetric synthesis of specific enantiomers of this compound and related chiral alcohols is of significant interest, particularly for applications in pheromone synthesis and as chiral building blocks. muni.cz Both biocatalysis and organocatalysis have emerged as powerful strategies to achieve high enantioselectivity.

Biocatalysis:

Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic secondary allylic alcohols. Lipases catalyze enantioselective acylation or transesterification reactions, allowing for the separation of enantiomers. For instance, Novozym 435, a commercially available immobilized lipase (B570770) from Candida antarctica, has been effectively used in the kinetic resolution of various racemic secondary aliphatic allylic alcohols. researchgate.netresearchgate.net In these processes, one enantiomer is preferentially acylated, leaving the other enantiomer as the unreacted alcohol, both in high enantiomeric excess (ee). researchgate.net The lipase Amano PS from Burkholderia cepacia has also demonstrated high efficiency in the asymmetric transesterification of certain allylic alcohols. researchgate.net

The success of lipase-catalyzed kinetic resolution is highly dependent on the substrate structure and reaction conditions, including the choice of acyl donor and solvent. researchgate.netresearchgate.net For example, vinyl acetate (B1210297) and vinyl propionate (B1217596) are common acyl donors. researchgate.net While effective for many substrates, low enantioselectivities have been observed in the lipase-catalyzed acylation of more sterically hindered alcohols like (±)-6-methylhept-2-en-4-ol. researchgate.net

The linalool (B1675412) dehydratase isomerase (LinD) from the bacterium Castellaniella defragrans exhibits bifunctional activity, catalyzing both the hydration of β-myrcene to linalool and its subsequent isomerization. whiterose.ac.uk This enzyme displays a broad substrate specificity and has been used in the kinetic resolution of various tertiary alcohols. whiterose.ac.uk However, LinD showed no activity towards 2,6-dimethyl-hept-5-en-2-ol, indicating that the presence of a terminal vinyl group is a crucial structural requirement for its catalytic activity. whiterose.ac.uk

Organocatalysis:

Organocatalysis offers a complementary approach to biocatalysis for the enantioselective synthesis of chiral alcohols. For instance, organocatalytic epoxidation of alkenes followed by reduction can yield chiral diols. While not a direct synthesis of this compound, this methodology highlights the potential of organocatalysts in generating chiral centers in related structures. rsc.org Furthermore, palladium(0)-catalyzed enantioselective O,S-rearrangement of racemic O-allylic thiocarbamates has been developed as a method to produce enantioenriched allylic sulfur compounds. acs.org This transformation proceeds with high enantioselectivity for a range of substrates; however, no rearrangement was observed for the racemic N-methyl O-allylic thiocarbamate derived from (±)-2,6-dimethylhept-4-en-3-ol, suggesting that steric hindrance in the branched carbon skeleton can inhibit the reaction. acs.org

Table 1: Examples of Biocatalysts in Enantioselective Synthesis

| Biocatalyst | Reaction Type | Substrate Example | Key Finding | Reference |

| Novozym 435 (Candida antarctica lipase) | Kinetic Resolution (Acylation) | (±)-hept-1-en-3-ol | High enantiomeric excess for both ester and remaining alcohol. | researchgate.net |

| Amano PS (Burkholderia cepacia lipase) | Kinetic Resolution (Transesterification) | (±)-1-phenylbut-3-en-2-ol | High enantiomeric excess for both ester and remaining alcohol. | researchgate.net |

| Linalool dehydratase isomerase (LinD) | Dehydration/Isomerization | Linalool analogues | No activity observed for 2,6-dimethyl-hept-5-en-2-ol. | whiterose.ac.uk |

Specific Preparative Routes for Related Dimethylheptenols

A key synthetic route to bicyclic systems, which can be precursors to various dimethylheptenol derivatives, involves intramolecular photobicyclization reactions. Specifically, the intramolecular copper(I)-catalyzed photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol is a notable method for producing 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol. capes.gov.bracs.org This photochemical [2+2] cycloaddition proceeds under mild conditions, often using a UV lamp at 254 nm in a solvent like tetrahydrofuran (B95107), and avoids the use of harsh reagents. This process is a key step in the synthesis of grandisol, a monoterpene pheromone. capes.gov.bracs.org The resulting bicyclic alcohol can then be further manipulated to yield various functionalized dimethylheptane structures.

Table 2: Intramolecular Photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol

| Reaction | Catalyst | Light Source | Solvent | Product | Yield | Reference |

| Intramolecular [2+2] Cycloaddition | Copper(I) | UV lamp (254 nm) | Tetrahydrofuran | 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol | 55-70% |

The synthesis of this compound and its analogues can be achieved through the derivatization of readily available terpenoid precursors. nih.gov Terpenoids are synthesized in nature from five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. sciepublish.comnih.gov These precursors are condensed to form larger molecules like geranyl diphosphate (GPP) and farnesyl diphosphate (FPP), which are the backbones of monoterpenes and sesquiterpenes, respectively. beilstein-journals.orgresearchgate.net

A common industrial precursor is citral (B94496) ((E/Z)-3,7-dimethylocta-2,6-dienal), which can be converted to 2,6-dimethylhept-5-enal (melonal) via a selenium dioxide-catalyzed Baeyer-Villiger oxidation, followed by hydrolysis. google.com The resulting aldehyde can then be reduced to the corresponding alcohol, 2,6-dimethylhept-5-en-1-ol. journals.co.zascielo.org.mx Another approach starts from 6-methyl-5-hepten-2-one (B42903), which can be converted to 2,6-dimethyl-5-heptenal (B93204) through a Darzens reaction with an ethyl chloroacetate, followed by saponification and decarboxylation. lookchem.com

Derivatization Pathways and Functional Group Transformations

The hydroxyl group of this compound and related alcohols can undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), yields an ester. smolecule.com For example, 1-acetoxy-2,6-dimethylhept-5-ene is prepared by reacting 2,6-dimethylhept-5-en-1-ol with acetic anhydride in pyridine. google.com Esterification can also be achieved using propanoyl chloride. These reactions are fundamental in modifying the properties of the parent alcohol, often imparting different fragrance and flavor profiles. smolecule.com

Etherification: Ether derivatives can also be synthesized. For instance, the etherification of 2,6-dimethylhept-5-en-2-ol has been mentioned in the context of preparing sandalwood odorants. google.com A study on self-assembled molecular containers demonstrated the selective formation of a cyclic ether from 2,6-dimethylhept-5-en-2-ol through intramolecular hydroalkoxylation. units.it

The functional groups within this compound and its analogues, namely the alcohol and the double bond, can be selectively oxidized or reduced.

Selective Oxidation: The secondary alcohol group can be oxidized to a ketone. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) dichromate (PDC). researchgate.net

Selective Reduction: The selective reduction of the carbonyl group in related enones or the double bond in the heptene chain can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to their corresponding alcohols. journals.co.za For example, the reduction of 2,6-dimethylhept-5-enal with NaBH₄ in the presence of ammonium (B1175870) oxalate (B1200264) yields 2,6-dimethylhept-5-en-1-ol. journals.co.za Another system, Zn(BH₄)₂/Charcoal, has also been shown to be effective for this transformation. scielo.org.mx The chemoselective reduction of an aldehyde in the presence of a ketone can be achieved with these systems. journals.co.zascielo.org.mx

Table 3: Summary of Derivatization and Functional Group Transformations

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| Esterification | 2,6-dimethylhept-5-en-1-ol | Acetic anhydride, pyridine | 1-acetoxy-2,6-dimethylhept-5-ene | google.com |

| Etherification | 2,6-dimethylhept-5-en-2-ol | - | Cyclic ether | units.it |

| Oxidation | Secondary alcohol | Pyridinium dichromate (PDC) | Ketone | researchgate.net |

| Reduction | 2,6-dimethylhept-5-enal | NaBH₄, (NH₄)₂C₂O₄ | 2,6-dimethylhept-5-en-1-ol | journals.co.za |

| Reduction | 2,6-dimethylhept-5-enal | Zn(BH₄)₂/Charcoal | 2,6-dimethylhept-5-en-1-ol | scielo.org.mx |

Isomerization and Rearrangement Pathways

Isomerization and rearrangement reactions are fundamental transformations in organic synthesis, particularly in the chemistry of terpenes and unsaturated alcohols where they represent both opportunities for novel molecular construction and challenges in selectivity. numberanalytics.comaccessscience.com These pathways are especially prevalent in acid-catalyzed conditions, where the generation of carbocation intermediates can initiate a cascade of molecular reorganizations. tandfonline.commdpi.com The synthesis of this compound and its analogues is often subject to such transformations, which can influence product distribution and yield.

The actual mechanism for the movement of alkyl groups in these reactions, such as in the Wagner-Meerwein rearrangement, is complex and may involve the fluid transfer of the migrating group along a bond rather than discrete ionic bond-breaking and forming steps. wikipedia.org In general, straight-chain or less-branched alkanes can be converted to their branched isomers by heating in the presence of a catalyst. wikipedia.org

Acid-Catalyzed Isomerization

Acid-catalyzed transformations are a cornerstone in the commercial production of various terpenic fragrance compounds from more abundant terpenoids. rsc.org The isomerization of terpene alcohols is a well-documented process, often proceeding through proton-catalyzed pathways. researchgate.net For instance, the major monoterpene alcohols in hop essential oil, nerol (B1678202) and geraniol (B1671447), are known to isomerize during steam distillation, converting into linalool and α-terpineol. researchgate.net This transformation highlights the susceptibility of unsaturated alcohols to rearrange under relatively mild, acidic conditions.

Similarly, the isomerization of α-pinene, a common starting material in terpene chemistry, can yield a variety of monoterpenes such as camphene, limonene, terpinolene, and β-phellandrene. tandfonline.com The specific products obtained are heavily dependent on the nature of the acid catalyst's active sites and the reaction conditions. tandfonline.commdpi.com Studies on heterogeneous catalysts reveal that strong acid sites are primarily responsible for these isomerization reactions. tandfonline.com

The biosynthesis of terpenoids provides a natural blueprint for these types of reactions. It involves the isomerization of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP) via a carbocation pathway. libretexts.org Further transformations, such as the conversion of geranyl diphosphate (GPP) to its allylic isomer linalyl diphosphate (LPP), proceed through an allylic carbocation, enabling subsequent cyclization and E/Z isomerization. libretexts.org

Rearrangement Reactions

Beyond simple double-bond migration, more profound skeletal rearrangements can occur. These reactions are powerful tools for creating complex molecular frameworks and can be integrated into synthetic strategies. numberanalytics.com

Sigmatropic Rearrangements: The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic reaction, is a classic example used in the synthesis of complex natural products. nih.gov Tandem isomerization/Claisen rearrangement sequences have been developed for diallyl ethers, using ruthenium catalysts to first isomerize one allyl group, thereby setting the stage for the subsequent Claisen rearrangement to form γ,δ-unsaturated aldehydes. uniovi.es This demonstrates how isomerization can be a critical precursor to other selective rearrangements.

Carbocation Rearrangements: The pinacol (B44631) rearrangement is another acid-catalyzed reaction that involves the reorganization of a molecular skeleton. numberanalytics.com In terpene chemistry, Wagner-Meerwein rearrangements are common, involving a 1,2-hydride or 1,2-alkyl shift to a more stable carbocation intermediate. wikipedia.org

In the context of this compound, its structural features influence its reactivity. Research on the enzyme linalool dehydratase isomerase (LinD) showed that it was inactive towards 2,6-dimethyl-hept-5-en-2-ol. This lack of activity was attributed to the absence of a terminal vinyl group, a key structural motif required by the enzyme, suggesting that the protonation of the hydroxyl group was not facilitated. whiterose.ac.uk This finding underscores the high degree of structural specificity that dictates whether a particular isomerization or rearrangement pathway is accessible.

Chemical Reactivity and Mechanistic Investigations of 3,6 Dimethylhept 5 En 2 Ol

Reactions Involving the Secondary Hydroxyl Group

The secondary alcohol at the C2 position is a key site of reactivity. It can act as a nucleophile or be converted into a good leaving group, facilitating substitution and elimination reactions.

The hydroxyl group of 3,6-dimethylhept-5-en-2-ol is a poor leaving group in itself. Therefore, for nucleophilic substitution to occur, it must first be protonated or converted into a more reactive intermediate, such as a tosylate or a haloalkane.

Under acidic conditions (e.g., with HBr or HCl), the hydroxyl group is protonated to form an oxonium ion, which can then depart as a water molecule. This generates a secondary carbocation at the C2 position. A nucleophile can then attack this carbocation. However, the potential for carbocation rearrangements to a more stable tertiary carbocation, if a suitable hydride or alkyl shift is possible, must be considered.

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding chloro- or bromoalkane, respectively. These reactions typically proceed with inversion of stereochemistry if the reaction center is chiral.

A notable intramolecular reaction is the phenylselenoetherification, where the hydroxyl group acts as an internal nucleophile. Studies on the cyclization of 2,6-dimethyl-hept-5-en-2-ol, a close isomer, with phenylselenohalides have been conducted to form tetrahydrofuran (B95107) rings. researchgate.net This type of reaction involves the electrophilic attack of the selenium reagent on the alkene, followed by the intramolecular attack of the hydroxyl group to form a cyclic ether. The kinetics and mechanism of such cyclizations can be influenced by Lewis acids and bases. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reagents | Intermediate | Product |

| Hydrobromination | HBr | Secondary Carbocation | 2-Bromo-3,6-dimethylhept-5-ene |

| Chlorination | SOCl₂, pyridine | Chlorosulfite ester | 2-Chloro-3,6-dimethylhept-5-ene |

| Phenylseleno-etherification | 1. PhSeCl 2. Intramolecular cyclization | Episelenonium ion | Substituted tetrahydrofuran derivative |

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form a new carbon-carbon double bond, resulting in a diene. The reaction is typically carried out with strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) and heat. vaia.com

The mechanism proceeds via an E1 pathway:

Protonation of the hydroxyl group to form a good leaving group (H₂O).

Loss of the water molecule to form a secondary carbocation at C2.

A weak base (e.g., water or the conjugate base of the acid) removes an adjacent proton to form an alkene.

Two primary products are possible, depending on whether a proton is removed from carbon 1 (C1) or carbon 3 (C3). The regioselectivity of this elimination is governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene is the major product. masterorganicchemistry.com

Major Product (Zaitsev Product): Removal of a proton from C3 results in the formation of 3,6-dimethylhepta-2,5-diene , a conjugated diene with a more substituted double bond.

Minor Product (Hofmann Product): Removal of a proton from the C1 methyl group leads to 3,6-dimethylhepta-1,5-diene .

Table 2: Predicted Products of Dehydration of this compound

| Product Name | Structure | Pathway | Classification |

| 3,6-Dimethylhepta-2,5-diene | Conjugated Diene | Zaitsev (Major) | Tetrasubstituted/Trisubstituted Alkenes |

| 3,6-Dimethylhepta-1,5-diene | Isolated Diene | Hofmann (Minor) | Disubstituted/Trisubstituted Alkenes |

Reactions Involving the Alkene Moiety

The trisubstituted double bond between C5 and C6 is electron-rich and readily undergoes electrophilic addition reactions. Its position and substitution pattern also allow for specific stereochemical and regiochemical outcomes in various transformations.

Electrophilic addition to the C5-C6 double bond follows predictable mechanistic pathways.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in the anti-addition of the two halogen atoms across the double bond. This reaction would yield 5,6-dihalo-3,6-dimethylheptan-2-ol .

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is governed by Markovnikov's Rule . The proton adds to the less substituted carbon of the double bond (C5), leading to the formation of the more stable carbocation at the tertiary C6 position. The subsequent attack by the halide ion produces 6-halo-3,6-dimethylheptan-2-ol as the major product.

Hydration: Acid-catalyzed hydration also follows Markovnikov's rule. The addition of a proton to C5 generates the tertiary carbocation at C6, which is then attacked by a water molecule. Deprotonation of the resulting oxonium ion yields the tertiary alcohol, 3,6-dimethylheptane-2,6-diol .

Table 3: Electrophilic Addition Reactions at the C5-C6 Double Bond

| Reaction | Reagent(s) | Key Principle | Major Product |

| Halogenation | Br₂ in CCl₄ | Anti-addition | 5,6-Dibromo-3,6-dimethylheptan-2-ol |

| Hydrohalogenation | HBr | Markovnikov's Rule | 6-Bromo-3,6-dimethylheptan-2-ol |

| Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov's Rule | 3,6-Dimethylheptane-2,6-diol |

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the alkene. The reaction occurs in two steps:

Hydroboration: Borane (BH₃), typically as a complex with tetrahydrofuran (THF), adds across the C5-C6 double bond. The boron atom, being the bulkier part of the reagent, adds to the less sterically hindered carbon (C5), while the hydrogen adds to the more substituted carbon (C6). This addition is stereospecific, occurring in a syn fashion.

Oxidation: The resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). The boron atom is replaced by a hydroxyl group with retention of stereochemistry.

This two-step sequence results in the formation of 3,6-dimethylheptane-2,5-diol , the anti-Markovnikov alcohol, with a defined syn stereochemical relationship between the hydrogen atom at C6 and the hydroxyl group at C5.

The alkene functionality in this compound can potentially participate in cycloaddition reactions, although its electron-rich, non-activated nature imposes limitations.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a possibility. Research on the related compound 3,6-dimethylhepta-1,6-dien-3-ol has shown that it can undergo an intramolecular copper(I)-catalyzed photobicyclization to form a bicyclo[3.2.0]heptane derivative. capes.gov.bracs.org This suggests that under appropriate photochemical conditions, this compound could potentially react with other alkenes.

Diels-Alder Reactions ([4+2] Cycloaddition): In a Diels-Alder reaction, the alkene acts as the dienophile. As an unactivated, electron-rich alkene, this compound would be a relatively poor dienophile for reactions with common electron-rich or neutral dienes. However, it could potentially react with highly reactive, electron-deficient dienes, possibly under thermal or Lewis acid-catalyzed conditions. doi.org For instance, domino reactions involving a Claisen rearrangement followed by an intramolecular Diels-Alder reaction have been used to construct complex molecular frameworks from related structures. lookchem.com

Intramolecular Cyclizations: The presence of both an alcohol and an alkene allows for intramolecular cyclizations. As discussed previously, acid-catalyzed or electrophile-mediated (e.g., PhSe⁺) activation of the double bond can lead to the formation of five- or six-membered cyclic ethers through the nucleophilic attack of the hydroxyl group. researchgate.net

Intramolecular Cyclization Chemistry

Intramolecular cyclization represents a key reactive pathway for unsaturated alcohols like this compound. These reactions allow for the efficient construction of cyclic ether frameworks, which are common motifs in numerous natural products. Research in this area has largely focused on understanding the mechanisms, selectivity, and catalytic influences governing these cyclization processes.

Phenylselenoetherification is a powerful and widely studied method for the cyclization of alkenols. Due to its substitution pattern, 2,6-dimethylhept-5-en-2-ol (B1593917) (an isomer of this compound) has served as an important model substrate for detailed synthetic, kinetic, and mechanistic investigations. researchgate.netnb.rs The reaction involves the activation of the double bond by an electrophilic selenium reagent, typically a phenylselenyl halide (PhSeX, where X = Cl or Br), followed by an intramolecular nucleophilic attack by the hydroxyl group. researchgate.netresearchgate.net This process, known as oxyselenation, effectively forms a carbon-oxygen bond and a carbon-selenium bond, resulting in a substituted cyclic ether bearing a phenylseleno group. researchgate.net

The efficiency and selectivity of the phenylselenoetherification of 2,6-dimethylhept-5-en-2-ol are significantly enhanced by the use of catalysts. Both Lewis bases and Lewis acids have been systematically studied to understand their role in the reaction mechanism. orcid.orgkisti.re.kr

Lewis Bases: Various Lewis bases, such as pyridine, triethylamine (B128534), quinoline, and piperidine, have been shown to facilitate the cyclization. researchgate.netresearchgate.net Mechanistic studies suggest that these bases accelerate the reaction by forming a hydrogen bond with the hydroxyl group of the alkenol. researchgate.net This interaction increases the nucleophilicity of the oxygen atom, promoting its attack on the intermediate phenylseleniranium ion that forms after the initial electrophilic addition of the selenium reagent to the double bond. researchgate.net Kinetic studies have demonstrated a correlation between the basicity of the catalyst and the reaction rate, with stronger bases like triethylamine leading to the fastest reactions. researchgate.net

Lewis Acids: Lewis acids such as cobalt(II) chloride (CoCl₂) and tin(II) chloride (SnCl₂) also catalyze the phenylselenoetherification process. researchgate.netresearchgate.net These catalysts are believed to coordinate with the selenium reagent, enhancing its electrophilicity and facilitating the initial attack on the alkene double bond. The presence of these additives can significantly influence the reaction's regioselectivity. researchgate.net

| Catalyst Type | Examples Studied with 2,6-dimethylhept-5-en-2-ol | Observed Effect |

| Lewis Bases | Pyridine, Triethylamine, Quinoline, Piperidine | Accelerate cyclization by increasing the nucleophilicity of the hydroxyl group via hydrogen bonding. Reaction rate correlates with base strength. researchgate.netresearchgate.net |

| Lewis Acids | Cobalt(II) Chloride (CoCl₂), Tin(II) Chloride (SnCl₂) | Catalyze the reaction, likely by enhancing the electrophilicity of the selenium reagent. Can influence regioselectivity. researchgate.netresearchgate.net |

| Ionic Liquids | Not specified | Investigated as efficient and reusable catalysts for the phenylselenoetherification of alkenols. orcid.org |

The reaction of an alkenol like 2,6-dimethylhept-5-en-2-ol with a phenylselenyl halide can, in principle, follow several pathways. researchgate.net Two of these are intramolecular cyclization routes that lead to two different regioisomeric cyclic ethers (a five-membered tetrahydrofuran ring or a six-membered tetrahydropyran (B127337) ring), while a third competing pathway is the simple intermolecular addition of the reagent across the double bond without cyclization. researchgate.netresearchgate.net

A primary goal in these studies is to achieve high chemoselectivity (cyclization over simple addition) and regioselectivity (formation of one ring size over the other). For 2,6-dimethylhept-5-en-2-ol, the cyclization is highly regioselective, favoring the formation of the tetrahydrofuran derivative (an endo-cyclization) over the tetrahydropyran alternative. researchgate.netresearchgate.net The use of catalysts is crucial for minimizing the undesired intermolecular addition product. researchgate.net Studies on the related substrate linalool (B1675412) show that while the formation of the tetrahydrofuran derivative requires higher activation energy, it is the thermodynamically more stable product, suggesting the reaction is under thermodynamic control. researchgate.net

Stereocontrol is a critical aspect of cyclization reactions. In phenylselenoetherification, the stereochemistry of the starting material can dictate the stereochemical outcome of the product. Studies on analogous substrates, such as (Z)- and (E)-hex-4-en-1-ols, have demonstrated that excellent stereocontrol is achievable. researchgate.net For example, the cyclization of (Z)-hex-4-en-1-ol in the presence of triethylamine yields exclusively the erythro-2-[1-(phenylseleno)ethyl]tetrahydrofuran, while the corresponding (E)-isomer gives predominantly cis-2-methyl-3-(phenylseleno)tetrahydropyran. researchgate.net This high degree of stereospecificity points to a well-ordered transition state, likely involving an Sₙ2-like attack of the hydroxyl group on the intermediate seleniranium ion. researchgate.net

An alternative to selenoetherification for forming cyclic ethers from unsaturated alcohols is acid-catalyzed cationic cyclization. This method has been successfully applied to the synthesis of 2,2,6,6-tetramethyloxane (B15439894) from 2,6-dimethyl-5-hepten-2-ol. acs.org The reaction proceeds via protonation of the double bond to form a tertiary carbocation, which is then trapped intramolecularly by the hydroxyl group.

Different acid catalysts have been employed for this transformation, with varying degrees of success. A key challenge is suppressing the competing dehydration reaction, which leads to alkene byproducts. acs.org

| Catalyst | Solvent | Yield of 2,2,6,6-tetramethyloxane | Notes |

| Amberlyst-15 (H⁺) | Toluene | 62% | A solid acid resin catalyst. Competitive dehydration to alkene byproducts limits the yield. acs.org |

| Sulfuric Acid (10 mol%) | Not specified | 55% | Demonstrates the feasibility of using a strong mineral acid. acs.org |

| H-β zeolite | Not specified | 80% (at 97% conversion) | Showed improved yield over Amberlyst-15 under optimized conditions. acs.org |

Phenylselenoetherification Pathways (e.g., studies on 2,6-dimethylhept-5-en-2-ol as a model substrate)

Kinetic Studies of Reaction Pathways

Kinetic investigations have been instrumental in elucidating the mechanisms of these cyclization reactions. colab.ws For the phenylselenoetherification of 2,6-dimethylhept-5-en-2-ol, the kinetics have been monitored by UV-Vis spectrophotometry, often under pseudo-first-order conditions. researchgate.netresearchgate.net These studies allow for the determination of rate constants (k) and thermodynamic activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). researchgate.net

The data obtained from these kinetic studies provide strong support for the proposed mechanisms. For instance, the consistently negative values for the entropy of activation (ΔS‡) in Lewis base-mediated reactions are in agreement with a highly ordered, associative Sₙ2-like transition state for the ring-closing step. researchgate.net Furthermore, kinetic data confirms the catalytic role of both Lewis acids and bases, quantifying their effect on the reaction rate and providing a basis for comparing catalyst efficiency. researchgate.netresearchgate.net

Determination of Rate Constants and Activation Parameters

Extensive literature searches did not yield specific studies detailing the experimental determination of rate constants or activation parameters for reactions involving this compound. While kinetic data and mechanistic investigations are available for isomeric compounds, such as 2,6-dimethylhept-5-en-2-ol and 6-methylhept-5-en-2-ol, this information is not directly applicable to this compound due to structural differences that would significantly influence reactivity.

Therefore, no data tables of rate constants or activation parameters for this compound can be provided at this time.

Influence of Reaction Conditions on Reaction Rates

Similarly, specific research detailing the influence of various reaction conditions—such as temperature, catalyst, and solvent—on the reaction rates of this compound is not available in the reviewed scientific literature. Studies on related isomers have demonstrated that these factors play a crucial role in determining the outcome and speed of reactions for similar allylic alcohols. However, without direct experimental data for this compound, a quantitative or detailed qualitative analysis of these effects is not possible.

Consequently, no data tables illustrating the impact of reaction conditions on the reaction rates of this compound can be presented.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for delineating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and stereochemistry can be constructed. For 3,6-dimethylhept-5-en-2-ol, a complete assignment of its NMR spectra is crucial for unambiguous identification.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and the number of neighboring protons. In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of each signal is indicative of the local electronic environment, while the multiplicity (splitting pattern) reveals the number of adjacent protons, governed by spin-spin coupling. The integration of each signal corresponds to the relative number of protons it represents.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected signals, their chemical shifts, multiplicities, and the protons they correspond to.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H1 | ~1.20 | Doublet | 3H |

| H2 | ~3.80 | Multiplet | 1H |

| H3 | ~1.50 & ~1.60 | Multiplet | 2H |

| H4 | ~2.10 | Multiplet | 1H |

| H5 | ~5.10 | Doublet of quartets | 1H |

| H7, H8 | ~1.65 & ~1.70 | Singlet | 6H |

| OH | Variable | Singlet (broad) | 1H |

Note: This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shift of each carbon signal is highly dependent on its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Chemical Shift (ppm) |

| C1 | ~23 |

| C2 | ~68 |

| C3 | ~42 |

| C4 | ~29 |

| C5 | ~124 |

| C6 | ~132 |

| C7 | ~25 |

| C8 | ~18 |

| C9 | ~1.0 d |

Note: This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

To definitively establish the intricate network of atomic connections and spatial relationships within this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling pathways, showing which protons are adjacent to each other. For instance, a cross-peak between the signals for H2 and H3 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₈O), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. The analysis of isotopic patterns, arising from the natural abundance of isotopes like ¹³C and ¹⁸O, further corroborates the assigned molecular formula.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for analyzing complex mixtures and identifying individual components. In the context of this compound, GC-MS can be used to separate it from a mixture of other compounds, and the resulting mass spectrum can be compared to a library of known spectra for identification. The retention time in the gas chromatogram provides an additional layer of identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber in cm⁻¹), reveals the characteristic vibrations of the functional groups within the molecule.

For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its alcohol (O-H) and alkene (C=C) functionalities, as well as the various C-H bonds within its aliphatic structure. Although a specific experimental spectrum for this compound is not widely available in the cited literature, the expected characteristic absorption frequencies can be predicted based on established correlation tables.

The most prominent and easily identifiable peak would be the O-H stretching vibration from the alcohol group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol would be expected in the 1150-1050 cm⁻¹ region.

The presence of the carbon-carbon double bond (C=C) in the heptene (B3026448) chain would give rise to a stretching vibration band around 1675-1665 cm⁻¹, characteristic of a trisubstituted alkene. The vinylic C-H bond would show a stretching vibration just above 3000 cm⁻¹ (typically 3040-3010 cm⁻¹). The various aliphatic C-H bonds (from the methyl and methylene groups) would result in strong absorption bands in the 2975-2850 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |

| Alkene (C=C) | Stretching | 1675 - 1665 | Medium, Sharp |

| Vinylic C-H | Stretching | 3040 - 3010 | Medium |

| Aliphatic C-H | Stretching | 2975 - 2850 | Strong |

| Secondary Alcohol (C-O) | Stretching | 1150 - 1050 | Strong |

Chiroptical Spectroscopy

This compound possesses two stereocenters (at carbons 2 and 6), making it a chiral molecule that can exist as four possible stereoisomers (two pairs of enantiomers and two pairs of diastereomers). Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. Only chiral molecules are CD-active, and enantiomers produce mirror-image CD spectra. This property makes CD spectroscopy an excellent tool for determining the enantiomeric excess (ee) of a sample. By comparing the CD signal intensity of a sample to that of a pure enantiomer, the relative amounts of the two enantiomers can be quantified.

Furthermore, CD spectroscopy can be used to determine the absolute configuration (the actual R/S designation) of the stereocenters. This is often achieved by comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known configuration or by comparing it to the spectra of structurally related compounds with known absolute stereochemistry. While specific CD studies on this compound are not readily found in the literature, this technique remains a primary method for its stereochemical elucidation.

X-ray Crystallography for Absolute Stereochemistry (where applicable for crystalline derivatives)

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. libretexts.org The technique involves irradiating a single crystal of a compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule. libretexts.org

For a chiral molecule, X-ray crystallography can definitively establish the absolute configuration of each stereocenter. nih.gov However, this technique has a critical prerequisite: the compound must be a solid that can be grown into a high-quality single crystal. nih.gov this compound is a liquid at room temperature. Therefore, to apply this powerful technique, it would first need to be converted into a suitable crystalline derivative. This could be achieved by reacting the alcohol with a chiral or achiral reagent to form, for example, a crystalline ester (like a p-nitrobenzoate), urethane, or other solid derivative. No published crystal structures of such derivatives for this compound were identified in the surveyed literature, but this remains the gold-standard method for absolute structure proof. acs.orgacs.org

UV-Vis Spectroscopy for Kinetic Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. masterorganicchemistry.com The technique is most sensitive for molecules containing chromophores, which are typically systems of conjugated double bonds. masterorganicchemistry.com

This compound contains an isolated carbon-carbon double bond and an alcohol group, neither of which is a strong chromophore in the typical UV-Vis range (200-800 nm). The π → π* transition of the isolated double bond would occur at a wavelength below 200 nm, in the far-UV region, which is difficult to measure with standard spectrophotometers. Therefore, direct UV-Vis analysis is not a primary method for the characterization of this compound itself.

However, UV-Vis spectroscopy is an extremely valuable tool for monitoring the kinetics of reactions involving this compound, provided that either a reactant or a product in the reaction mixture possesses a strong chromophore. lookchem.comresearchgate.net For instance, if this compound is oxidized to its corresponding α,β-unsaturated ketone, 3,6-dimethylhept-5-en-2-one, the resulting conjugated system would exhibit a distinct UV-Vis absorption band. By monitoring the change in absorbance at the wavelength corresponding to this product over time, the rate of the reaction can be determined. thermofisher.com This allows for the study of reaction mechanisms, the influence of catalysts, and the optimization of reaction conditions. lookchem.comrsc.org

Computational Chemistry and Molecular Modeling of 3,6 Dimethylhept 5 En 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-dimethylhept-5-en-2-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT methods are used to perform geometry optimization, systematically altering the atomic coordinates to find the minimum energy conformation on the potential energy surface. Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or larger for this purpose. rsc.org For flexible molecules like this compound, finding the global minimum requires a thorough conformational search. The inclusion of a solvent model in these calculations is often crucial, as intermolecular interactions can significantly influence the preferred geometry and the relative energies of different conformers. researchgate.net

Electronic Structure Analysis: Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, the energies and shapes of molecular orbitals (e.g., HOMO and LUMO), and the partial atomic charges. These properties are key to understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the location of the HOMO can indicate the likely site of electrophilic attack, while the LUMO suggests the site for nucleophilic attack.

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

| Component | Examples | Typical Application |

| DFT Functionals | B3LYP, M06-2X, PBE0, ωB97X-D | Geometry optimization, frequency calculations, reaction energies, electronic properties. M06-2X is often recommended for main-group thermochemistry and kinetics. researchgate.net |

| Basis Sets | Pople-style (e.g., 6-31G(d), 6-311+G(d,p)), Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) | Describe the atomic orbitals used to build the molecular orbitals. Larger basis sets with polarization (d,p) and diffuse (+) functions provide higher accuracy. researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation.

Energetic Predictions: MP2 is frequently used to obtain more accurate single-point energies for geometries optimized at a lower level of theory, such as DFT. This is common in mechanistic studies, for example, to refine the energy profile of a reaction pathway, including the relative energies of reactants, products, and transition states. researchgate.net For even higher accuracy, especially for reaction and activation energies, composite methods or coupled-cluster methods like CCSD(T) are employed, often considered the "gold standard" in quantum chemistry. soton.ac.uk These methods can be used to benchmark the performance of various DFT functionals. researchgate.net

Spectroscopic Predictions: Computational methods can predict various types of spectra. By calculating vibrational frequencies at the MP2 or DFT level, an infrared (IR) spectrum can be simulated. These calculated frequencies are often scaled to account for systematic errors arising from anharmonicity and the approximate nature of the method. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental spectra and the structural elucidation of reaction products.

Table 2: Application of Ab Initio Methods in Molecular Characterization

| Method | Primary Application | Notes |

| Hartree-Fock (HF) | Initial geometry optimization, reference for post-HF methods | Does not account for electron correlation, leading to systematic errors. |

| MP2 | Inclusion of electron correlation for more accurate energies and properties. researchgate.net | A cost-effective improvement over HF, widely used for studying noncovalent interactions and reaction barriers. soton.ac.uk |

| CCSD(T) | High-accuracy energy calculations ("gold standard"). | Computationally very expensive, typically used for single-point energy calculations on smaller systems or for benchmarking other methods. soton.ac.uk |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. uci.edu It is the most widely used method for this purpose due to its computational efficiency. rsc.org

TD-DFT is primarily used to calculate the energies of vertical electronic excitations, which correspond to the absorption of light. This allows for the simulation of ultraviolet-visible (UV-Vis) and electronic circular dichroism (ECD) spectra. uci.edursc.org The simulation of ECD spectra is particularly valuable for conformationally flexible chiral molecules like this compound, as it can help in assigning the absolute configuration of stereocenters. researchgate.netmdpi.com The method provides information on excitation energies, oscillator strengths (related to absorption intensity), and rotational strengths (for ECD). mdpi.com Analysis of the molecular orbitals involved in the main electronic transitions provides insight into the nature of the excited state (e.g., n→π, π→π, or charge-transfer). rsc.org

Table 3: Properties Calculated Using TD-DFT

| Property | Application |

| Excitation Energies | Prediction of UV-Vis absorption maxima (λmax). |

| Oscillator Strengths | Prediction of the intensity of spectral absorption bands. |

| Rotational Strengths | Simulation of Electronic Circular Dichroism (ECD) spectra for stereochemical assignment. researchgate.net |

| Transition Orbitals | Analysis of the nature of electronic excitations (e.g., local, charge-transfer). rsc.org |

Conformational Analysis and Energy Landscapes

The process typically begins with a search using computationally less expensive methods like molecular mechanics (e.g., with MMFF force fields) to generate a large number of possible conformations. google.com The unique conformers are then subjected to geometry optimization and energy calculation using a more accurate method, such as DFT or MP2. mdpi.com This process maps out the potential energy landscape, identifying local and global minima. The relative energies of these conformers are used to calculate their expected populations at a given temperature via the Boltzmann distribution. These studies have shown that environmental factors, particularly the choice of solvent, can have a significant impact on the conformational equilibrium. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound and related alkenols, modeling has been used to study reactions such as phenylselenoetherification. researchgate.net This reaction can proceed via several pathways, including intramolecular cyclization to form cyclic ethers or addition across the double bond. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products. Locating and characterizing the transition state is key to understanding the reaction's kinetics, as its energy relative to the reactants determines the activation energy. Methods like DFT and MP2 are used to optimize transition state geometries. researchgate.netresearchgate.net Vibrational frequency analysis is then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between transition states for competing pathways can reveal the origins of chemo- and regioselectivity. acs.org

Table 4: Computational Findings for Phenylselenoetherification of a Related Alkenol

| Computational Method | System Studied | Key Finding | Reference |

| MP2(fc)/6-311+G//B3LYP/6-311+G | Phenylselenoetherification of pent-4-en-1-ol | The transition state of the intramolecular cyclization is SN2-like. | researchgate.net |

| Kinetic and Mechanistic Studies | Phenylselenoetherification of 6-methyl-hept-5-en-2-ol | The reaction can follow three possible pathways, leading to different regioisomeric products or addition products. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Functional Prediction (where applicable to related series)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or a physical property. researchgate.net While specific QSAR studies focused solely on this compound are not prominent, the methodology is highly applicable to series of related compounds, such as other fragrance molecules, terpenoids, or potential therapeutic agents. nih.govacs.orgsmolecule.com

The QSAR process involves several steps:

Data Set Assembly: A collection of structurally related molecules with measured biological activity (e.g., inhibitory concentration, odor detection threshold) is gathered.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Support Vector Machines (SVR), or other machine learning algorithms, a mathematical equation is developed that links the descriptors to the activity. researchgate.netacs.org

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). acs.org

For a series of compounds related to this compound, QSAR could be used to predict properties like odor intensity, receptor binding affinity, or potential toxicity, thereby guiding the synthesis and testing of new analogues with desired characteristics. nih.govsmolecule.com

Biological Interactions and Mechanistic Studies Excluding Clinical Outcomes

Molecular Mechanisms of Interaction with Biological Targets

The way 3,6-dimethylhept-5-en-2-ol interacts with biological molecules like proteins and membranes is fundamental to its activity. These interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic forces.

As a secondary alcohol, this compound possesses a hydroxyl (-OH) group which is a key player in its molecular interactions. This group can act as both a hydrogen bond donor and acceptor, allowing it to form connections with the active sites of enzymes and receptors. The oxygen atom can accept a hydrogen bond, while the hydrogen atom can be donated to an electronegative atom in a biological molecule. These hydrogen bonds are crucial for the specific orientation and binding of small molecules within protein pockets.

Complementing the hydrogen bonding capability is the compound's significant non-polar character. The nine-carbon backbone, with its methyl branches, creates a hydrophobic structure. This allows it to readily interact with non-polar, hydrophobic regions within enzymes or receptors. Such hydrophobic interactions are critical for stabilizing the ligand-receptor complex and are a driving force for the binding of non-polar molecules in aqueous biological environments. The combination of a distinct polar head (the hydroxyl group) and a larger hydrophobic body allows for a dual mode of interaction, which is a common feature for many biologically active molecules.

One of the proposed mechanisms for the biological effect of simple, non-specific toxicants is non-polar narcosis. This mechanism does not rely on interaction with a specific receptor but rather involves the accumulation of the substance in the lipid bilayers of cell membranes. researchgate.net The toxicity of many industrial chemicals, including various alcohols, is attributed to this mode of action. europa.eutandfonline.com

For compounds like this compound, their lipophilic (fat-loving) nature allows them to partition from the aqueous phase into the lipid interior of cell membranes. This accumulation disrupts the normal structure and function of the membrane, affecting its fluidity, permeability, and the function of embedded proteins. This non-specific disruption of membrane function can lead to narcosis, a state of stupor or unconsciousness, in organisms. Research on the related compound 4,6-dimethylheptan-2-ol (B1268056) suggests that its growth inhibition of algae may occur through this mechanism of non-polar narcosis, where its hydrophobic nature disrupts algal cellular membranes. It is plausible that this compound could exert similar effects due to its structural similarities. The toxicity of such compounds generally increases with their hydrophobicity, as this facilitates their accumulation in the lipid-rich membranes. europa.eu

Ecological Roles and Chemical Communication

In nature, volatile organic compounds like this compound are crucial for communication between organisms. These chemical signals, or semiochemicals, can mediate a wide range of ecological interactions.

Chiral alcohols are a significant class of compounds that function as pheromones, which are chemical substances used for communication between members of the same species. muni.cz They can act as sex, aggregation, alarm, or trail pheromones. muni.cz While direct evidence for this compound as a pheromone is not extensively documented, its structural analogues play well-defined roles in this context.

A prominent example is the closely related primary alcohol, (R)-2,6-dimethylhept-5-en-1-ol. This compound has been identified as the primary component of the sex pheromone of the acarid mite, Tyreophagus sp., which are common pests of crops and stored grains. nyxxb.cnnyxxb.cn Another related compound, 6-methyl-5-hepten-2-ol, is utilized in the synthesis of the aggregation pheromone for the ambrosia beetle. thermofisher.comfishersci.ca This suggests that the dimethylheptene carbon skeleton is a recurring motif in insect chemical communication.

| Compound | Pheromone Type | Organism | Reference |

|---|---|---|---|

| (R)-2,6-dimethylhept-5-en-1-ol | Sex Pheromone | Acarid mite (Tyreophagus sp.) | nyxxb.cnnyxxb.cn |

| 6-methyl-5-hepten-2-ol | Aggregation Pheromone (Synthesis Precursor) | Ambrosia beetle | thermofisher.comfishersci.ca |

The role of dimethylheptenol derivatives extends beyond pheromonal communication into broader chemoecological contexts, such as interactions between insects and plants. A review of chiral aliphatic hydroxy compounds indicates that 6-methylhept-5-en-2-ol is found in arthropods. muni.cz

The corresponding ketone, 6-methyl-5-hepten-2-one (B42903) (also known as sulcatone), is a well-studied semiochemical. It is a volatile compound released by many plants and is known to be involved in attracting insects. For instance, studies on Arabidopsis thaliana have shown that the emission of 6-methylhept-5-en-2-one is influenced by environmental stresses like temperature changes and aphid infestation. researchgate.net The release of such compounds can signal the presence of a food source or a suitable host for insects. Given that alcohols and ketones are often biochemically interconvertible in organisms, the presence and ecological role of the ketone provide a strong indication that the alcohol, this compound, could also be a significant, albeit less studied, component in the complex chemical language of plant-insect interactions.

| Compound | Observed In | Ecological Context | Reference |

|---|---|---|---|

| 6-methylhept-5-en-2-ol | Arthropods | General arthropod biochemistry/communication | muni.cz |

| 6-methyl-5-hepten-2-one (Sulcatone) | Arabidopsis thaliana (plant) | Released under stress (temperature, aphid infestation) | researchgate.net |

| 6-methyl-5-hepten-2-one (Sulcatone) | Various Plants | Insect attractant / Semiochemical |

Environmental Behavior and Degradation Pathways of 3,6 Dimethylhept 5 En 2 Ol

Environmental Fate and Transport Mechanisms

The transport and partitioning of 3,6-dimethylhept-5-en-2-ol between environmental compartments such as soil, water, and air are influenced by its moderate water solubility and lipophilicity. Predictive models, such as the EPI Suite™, provide estimations for related structures that can offer insights into its likely behavior. For instance, a structurally similar compound, 3-ethenyl-3,6-dimethylhept-5-en-2-ol, has an estimated soil adsorption coefficient (Koc) ranging from 128.1 to 412.6 L/kg. thegoodscentscompany.com This suggests that this compound would have low to moderate mobility in soil, with a tendency to adsorb to soil organic matter.

The potential for bioaccumulation in aquatic organisms is estimated to be low to moderate. The log BCF (Bioconcentration Factor) for 3-ethenyl-3,6-dimethylhept-5-en-2-ol is predicted to be 2.174, which does not indicate significant bioaccumulation potential. thegoodscentscompany.com Hydrolysis is not expected to be a significant fate process for this compound under typical environmental pH conditions. thegoodscentscompany.com

Table 1: Estimated Environmental Fate Parameters for a Structurally Related Compound (3-ethenyl-3,6-dimethylhept-5-en-2-ol)

| Parameter | Estimated Value | Method/Source |

| Soil Adsorption Coefficient (log Koc) | 2.108 - 2.616 | EPI Suite™ (MCI and Kow methods) thegoodscentscompany.com |

| Bioaccumulation Factor (log BCF) | 2.174 | EPI Suite™ (regression-based) thegoodscentscompany.com |

| Hydrolysis | Not estimated | EPI Suite™ thegoodscentscompany.com |

Biodegradation Pathways in Aquatic and Terrestrial Environments

As a terpene alcohol, this compound is expected to be biodegradable by various microorganisms present in both aquatic and terrestrial environments. nottingham.ac.uknih.gov While specific studies on this particular compound are limited, the general pathways for microbial degradation of terpene alcohols are well-documented.

Microorganisms, particularly bacteria from the genera Pseudomonas and Rhodococcus, are known to utilize monoterpenes as a carbon and energy source. nih.govresearchgate.netoup.com The initial step in the aerobic degradation of terpene alcohols typically involves the oxidation of the alcohol group to the corresponding aldehyde and then to a carboxylic acid. nih.gov This is followed by further degradation through pathways such as β-oxidation. nih.gov

For instance, the degradation of acyclic monoterpene alcohols like geraniol (B1671447) and citronellol (B86348) by Pseudomonas citronellolis proceeds via oxidation of the primary alcohol to an acid, formation of a CoA-thioester, and subsequent β-oxidation. nih.gov It is plausible that a similar pathway exists for this compound, where the secondary alcohol is first oxidized to a ketone, 3,6-dimethylhept-5-en-2-one, a compound also found in nature. evostore.io Further enzymatic action would then be required to cleave the carbon chain. Some microorganisms are also capable of hydroxylating the molecule at other positions, leading to a variety of degradation products. asm.org

The efficiency of biodegradation can be influenced by environmental conditions such as temperature, pH, and the presence of other organic matter. nottingham.ac.ukoup.com Some microorganisms may only be able to metabolize terpenes co-metabolically, in the presence of a more readily available carbon source. nottingham.ac.uk

Photodegradation and Atmospheric Chemistry

Once volatilized into the atmosphere, this compound is susceptible to photodegradation, primarily through reactions with hydroxyl (•OH) radicals, ozone (O₃), and nitrate (B79036) radicals (•NO₃). The double bond in the molecule makes it particularly reactive towards these atmospheric oxidants.

The ozonolysis of structurally similar compounds, such as 6-methyl-5-hepten-2-one (B42903), has been studied and provides insights into the potential atmospheric degradation products of this compound. The reaction with ozone can lead to the formation of smaller, more oxygenated volatile organic compounds (VOCs), including aldehydes, ketones, and organic acids, as well as secondary organic aerosols (SOAs). These degradation products can have their own environmental and ecological impacts.